Meprednisone

Descripción general

Descripción

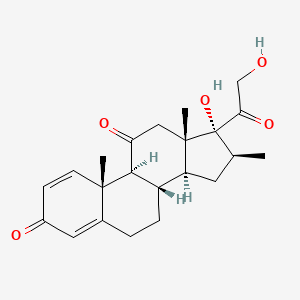

La meprednisona es un glucocorticoide sintético, una clase de hormonas esteroides que se utilizan por sus propiedades antiinflamatorias e inmunosupresoras. Es un derivado metilado de la prednisona, y su fórmula química es C22H28O5 . La meprednisona se utiliza en el tratamiento de diversas afecciones inflamatorias y autoinmunes, como la artritis reumatoide, el asma y la enfermedad pulmonar obstructiva crónica .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La meprednisona se sintetiza mediante una serie de reacciones químicas a partir de la prednisona. El paso clave implica la metilación de la prednisona para introducir un grupo metilo en la posición 16-beta . Las condiciones de reacción suelen implicar el uso de agentes metilantes como el yoduro de metilo o el sulfato de dimetilo en presencia de una base como el carbonato de potasio .

Métodos de Producción Industrial

La producción industrial de meprednisona sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de cromatografía líquida de alto rendimiento (HPLC) para purificar el producto final y garantizar su calidad . La producción se lleva a cabo bajo estrictas medidas de control de calidad para cumplir con los estándares establecidos por las farmacopeas .

Análisis De Reacciones Químicas

Tipos de Reacciones

La meprednisona experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución .

Reactivos y Condiciones Comunes

Sustitución: Las reacciones de sustitución a menudo implican nucleófilos como los iones hidróxido o las aminas.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de la meprednisona puede llevar a la formación de diversos derivados oxidados, mientras que la reducción puede producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Acute Respiratory Distress Syndrome (ARDS)

Meprednisone has been investigated for its role in treating patients with unresolving ARDS. A randomized controlled trial demonstrated that prolonged administration of methylprednisolone (the active form of this compound) significantly improved lung function and reduced mortality rates compared to placebo. The study involved patients who had not shown improvement in lung injury scores after standard treatment. Results indicated a notable reduction in lung injury scores and improved oxygenation levels among those receiving methylprednisolone .

| Study Parameters | Methylprednisolone Group | Placebo Group |

|---|---|---|

| Initial Lung Injury Score (LIS) | 3.0 (SD 0.2) | 3.0 (SD 0.2) |

| LIS after 10 days | 1.7 (SEM 0.1) | 3.0 (SEM 0.2) |

| PaO2/FIO2 Ratio Improvement | 262 | 148 |

| Mortality Rate | Lower than placebo | Higher than methylprednisolone |

Kidney Disease Management

In the context of IgA nephropathy, this compound has shown significant benefits in clinical trials. A recent study involving 503 participants indicated that a course of oral methylprednisolone reduced the risk of kidney function decline, kidney failure, or death due to kidney disease by approximately 47% compared to placebo . The treatment protocol included an initial high dose followed by gradual tapering.

| Outcome Measures | Methylprednisolone | Placebo |

|---|---|---|

| Composite Outcome Events (%) | 28.8% | 43.1% |

| Hazard Ratio (HR) | 0.53 (95% CI, 0.39-0.72) | N/A |

Pediatric Applications

This compound has also been utilized in pediatric populations, particularly for inflammatory bowel disease (IBD). A case series examined intra-arterial delivery of methylprednisolone in pediatric patients with IBD, revealing positive outcomes such as resolution of abdominal pain and improvement in disease scores .

| Patient Profile | Pre-Procedure Disease Score | Post-Procedure Disease Score | Response Duration |

|---|---|---|---|

| Patient 1 (17 y/o) | PCDAI 27.5 | PCDAI 17.5 | 1 month |

| Patient 2 (10 y/o) | PCDAI 37.5 | PCDAI 7.5 | Remains in remission |

Safety and Adverse Effects

While this compound is effective, it is not without risks. Clinical trials have reported an increased incidence of serious adverse events associated with its use, particularly at higher doses . Monitoring for infections and other complications is essential when prescribing this medication.

Mecanismo De Acción

La meprednisona ejerce sus efectos uniéndose a los receptores de glucocorticoides en el citoplasma de las células diana . Esta unión conduce a la activación del receptor, que luego se transloca al núcleo y modula la expresión de genes específicos involucrados en las respuestas inflamatorias e inmunitarias . Los objetivos moleculares incluyen varias citoquinas, enzimas y moléculas de adhesión que desempeñan un papel en la inflamación y la regulación inmunitaria .

Comparación Con Compuestos Similares

La meprednisona es similar a otros glucocorticoides como la prednisona y la metilprednisolona . tiene propiedades únicas que la distinguen de estos compuestos:

Metilprednisolona: La metilprednisolona es otro glucocorticoide con usos similares, pero está disponible en formas oral e inyectable, lo que la hace más versátil para diferentes situaciones clínicas.

Compuestos Similares

- Prednisona

- Metilprednisolona

- Hidrocortisona

- Dexametasona

Estos compuestos comparten mecanismos de acción y usos terapéuticos similares, pero difieren en sus estructuras químicas específicas y perfiles farmacológicos .

Actividad Biológica

Meprednisone, a synthetic glucocorticoid, is primarily known for its anti-inflammatory and immunosuppressive properties. It is used in various medical conditions, including autoimmune disorders, allergies, and certain types of cancers. This article delves into the biological activity of this compound, highlighting its mechanisms of action, clinical applications, and associated research findings.

This compound exerts its effects primarily through the activation of the glucocorticoid receptor (GR), which leads to a cascade of biological responses:

- Anti-inflammatory Effects : this compound inhibits the expression of pro-inflammatory cytokines and chemokines, thus reducing inflammation. It also suppresses the migration of leukocytes to sites of inflammation.

- Immunosuppressive Activity : The compound modulates immune responses by inhibiting lymphocyte proliferation and function, which is crucial in managing autoimmune diseases.

- Neuroprotective Properties : Recent studies indicate that this compound may have neuroprotective effects by attenuating apoptosis in oligodendrocytes following injury stimuli, enhancing recovery in spinal cord injuries .

Clinical Applications

This compound is utilized in various clinical settings:

- Acute Spinal Cord Injury (ASCI) : The use of high-dose this compound in ASCI has been controversial. A pooled analysis from historical studies indicated no significant improvement in neurological recovery at 26 weeks post-injury .

- Autoimmune Disorders : this compound is commonly prescribed for conditions like autoimmune hepatitis and multiple sclerosis. A case study reported successful treatment outcomes with pulse therapy in autoimmune hepatitis .

- Pediatric Applications : In pediatric patients with inflammatory bowel disease, intra-arterial delivery of this compound showed promising results, with significant symptom improvement observed .

Adverse Effects

Despite its therapeutic benefits, this compound is associated with several adverse effects:

- Gastrointestinal Complications : High doses have been linked to an increased risk of gastrointestinal ulcers and bleeding .

- Long-term Risks : Prolonged use can lead to complications such as osteoporosis, hypertension, and increased susceptibility to infections.

Table 1: Summary of Clinical Studies Involving this compound

Case Studies

- Acute Traumatic Spinal Cord Injury : A study evaluated the efficacy of this compound in ASCI patients and found no significant difference in motor function recovery compared to placebo after 26 weeks. This has raised questions about the clinical significance of high-dose this compound protocols .

- Autoimmune Hepatitis Treatment : A 15-year-old boy with autoimmune hepatitis was treated with pulse therapy using this compound, resulting in improved liver function tests and resolution of symptoms within weeks .

Propiedades

IUPAC Name |

(8S,9S,10R,13S,14S,16S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthrene-3,11-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O5/c1-12-8-16-15-5-4-13-9-14(24)6-7-20(13,2)19(15)17(25)10-21(16,3)22(12,27)18(26)11-23/h6-7,9,12,15-16,19,23,27H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,19+,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDANAQULIKBQS-RNUIGHNZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3C(=O)CC2(C1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@H]3C(=O)C[C@@]2([C@]1(C(=O)CO)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8023260 | |

| Record name | Meprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1247-42-3 | |

| Record name | Methylprednisone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-42-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meprednisone [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247423 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meprednisone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09383 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Meprednisone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8023260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Meprednisone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.633 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MEPREDNISONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67U96J8P35 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does meprednisone exert its anti-inflammatory effects?

A1: this compound itself is a prodrug that gets converted to its active metabolite, methylprednisolone, in the liver. Methylprednisolone acts by diffusing across cell membranes and binding to glucocorticoid receptors. [, ] This complex then translocates to the nucleus and influences gene transcription, ultimately leading to the downregulation of pro-inflammatory mediators and the upregulation of anti-inflammatory proteins. [, ]

Q2: Are there specific cell types targeted by this compound for its immunosuppressive action?

A2: this compound exerts its immunosuppressive effects by targeting various immune cells, including T lymphocytes. [, ] It inhibits T cell activation, proliferation, and cytokine production, effectively suppressing the immune response. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H28O5, and its molecular weight is 372.46 g/mol. []

Q4: Is there any available spectroscopic data regarding this compound's structure?

A4: X-ray crystallography studies have revealed that this compound's structure consists of a planar six-membered A ring, while its B and C rings adopt typical chair conformations. [] The D ring exists in a 13β,14α-half-chair conformation. [] Additionally, the B/C and C/D ring junctions are trans. []

Q5: What medical conditions are commonly treated with this compound?

A5: this compound is prescribed for a variety of conditions requiring potent anti-inflammatory and immunosuppressive therapy. This includes idiopathic inflammatory myopathies, [] Graves' ophthalmopathy, [] idiopathic pulmonary fibrosis, [] and granulomatosis with polyangiitis. []

Q6: How does the initial dose of this compound impact relapse rates in certain diseases?

A6: In polymyalgia rheumatica, a high initial dose of this compound has been linked to a higher risk of relapse. [] Minimizing the initial glucocorticoid dose is crucial for preventing future disease exacerbations. []

Q7: What are some challenges associated with this compound treatment in certain patient populations?

A7: In patients with systemic lupus erythematosus, this compound, especially at high doses, can increase the risk of invasive fungal infections. [] Careful monitoring and management of immunosuppression are crucial for minimizing this risk.

Q8: Are there any known drug interactions associated with this compound use?

A8: Yes, this compound can interact with various medications. For example, in renal transplant patients, concurrent use of this compound and fenofibrate may increase the risk of mycophenolate-induced neutropenia. []

Q9: Can this compound be used safely during pregnancy?

A9: Information regarding the safety of this compound during pregnancy is limited. Analysis of patient information leaflets for anti-rheumatic drugs in Argentina suggests that data on pregnancy and lactation for such medications, including this compound, are often insufficient. []

Q10: What are potential research areas for improving this compound therapy?

A10: Research focused on biomarkers could significantly enhance this compound therapy. Identifying biomarkers that predict treatment response and potential adverse effects, such as susceptibility to invasive fungal infections, would be invaluable for personalized treatment strategies. []

Q11: Are there alternative treatment options being explored for conditions commonly treated with this compound?

A11: Yes, for instance, in cases of idiopathic granulomatous mastitis, ductal lavage is being investigated as a potential alternative to oral corticosteroids like this compound. [] This approach aims to provide a less immunosuppressive treatment option.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.